molecular formula C8H9ClOS B14639033 2-Chloro-4-[(methylsulfanyl)methyl]phenol CAS No. 54373-39-6

2-Chloro-4-[(methylsulfanyl)methyl]phenol

Cat. No.: B14639033
CAS No.: 54373-39-6
M. Wt: 188.67 g/mol
InChI Key: SFSHWTVKYMFBIG-UHFFFAOYSA-N
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Description

2-Chloro-4-[(methylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a benzene ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(methylsulfanyl)methyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and substitution with the methylsulfanyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(methylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or sodium alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-Chloro-4-[(methylsulfanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(methylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(methylsulfanyl)methyl]phenol is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

54373-39-6

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

2-chloro-4-(methylsulfanylmethyl)phenol

InChI

InChI=1S/C8H9ClOS/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI Key

SFSHWTVKYMFBIG-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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